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Introduction

THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2a (HIF-20), a
key transcription factor implicated in the progression of various cancers, particularly clear cell
renal cell carcinoma (ccRCC). Under hypoxic conditions characteristic of the tumor
microenvironment, HIF-2a dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator
(ARNT), also known as HIF-1[3. This heterodimer then binds to hypoxia-response elements
(HRES) in the promoter regions of target genes, driving the expression of proteins involved in
angiogenesis, cell proliferation, and metabolism, such as Vascular Endothelial Growth Factor
(VEGF). THS-044 is designed to bind to the PAS-B domain of HIF-2a, allosterically disrupting
its heterodimerization with ARNT, thereby inhibiting the transcription of downstream oncogenic
genes.[1][2][3][4] These application notes provide a representative protocol for evaluating the in
vivo efficacy of THS-044 in a human tumor xenograft model, based on preclinical studies of
similar HIF-2a inhibitors.[5]

HIF-2a Signaling Pathway

The diagram below illustrates the mechanism of action for THS-044. In hypoxic cancer cells
with deficient von Hippel-Lindau (VHL) protein, HIF-2a is stabilized and translocates to the
nucleus. It then dimerizes with ARNT, forming an active transcription factor complex. THS-044
intervenes by binding to HIF-2a, preventing the formation of this complex and subsequent gene
transcription that promotes tumor growth.
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Figure 1: Mechanism of THS-044 Action in the HIF-2a Pathway.
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Experimental Protocol: In Vivo Efficacy in a ccRCC
Xenograft Model

This protocol describes a representative study to assess the anti-tumor activity of THS-044 in
an established subcutaneous clear cell renal cell carcinoma (ccRCC) xenograft mouse model.
This methodology is based on protocols established for the preclinical evaluation of similar HIF-
2a inhibitors, such as PT2385.

1. Materials and Reagents
e THS-044 compound
e Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

e Human ccRCC cell line (e.g., 786-0, which is VHL-deficient and expresses high levels of
HIF-20)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o Matrigel® Basement Membrane Matrix

¢ 6-8 week old female athymic nude mice

o Sterile PBS, syringes, gavage needles, calipers

2. Cell Culture

e Culture 786-0O cells according to standard protocols.

e Harvest cells during the logarithmic growth phase using trypsin.

o Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a
concentration of 1 x 108 cells/mL.

3. Tumor Implantation

o Acclimatize mice for at least one week prior to the study.
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e Subcutaneously inject 100 pL of the cell suspension (1 x 107 cells) into the right flank of
each mouse.

e Monitor mice for tumor growth. Palpate the injection site starting 5-7 days post-injection.
4. Study Initiation and Treatment

e When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and
control groups (n=8-10 mice per group).

o Prepare the THS-044 formulation. For example, suspend THS-044 in 0.5% methylcellulose
to a final concentration for a 30 mg/kg dose, assuming a 10 mL/kg dosing volume.

o Administer THS-044 or vehicle control to the respective groups via oral gavage. A typical
regimen for a similar compound, PT2385, is twice daily (BID).

o Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control
group reach a predetermined endpoint size.

5. Monitoring and Endpoints

e Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using
the formula: (Length x Width?) / 2.

o Record the body weight of each mouse twice weekly as an indicator of general health and
treatment toxicity.

o At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process
them for further analysis (e.g., pharmacodynamics).

o Pharmacodynamic Analysis (Optional): A portion of the tumor can be flash-frozen for western
blot or gPCR analysis to measure the expression of HIF-2a target genes (e.g., VEGF-A, PAI-
1, Cyclin D1) to confirm target engagement.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vivo experimental protocol.
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Figure 2: Workflow for In Vivo Efficacy Study of THS-044.
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Data Presentation

The efficacy of THS-044 is determined by comparing the tumor growth in the treated group to
the vehicle control group. Data should be presented clearly to show treatment effect over time.
Preclinical studies with similar HIF-2a inhibitors have demonstrated significant tumor growth
inhibition and even regression.

Table 1: Representative In Vivo Efficacy Data for THS-044 in 786-O Xenograft Model

Treatment Day 0 Mean Day 21 Mean Day 21 Mean
Tumor Growth ]
Group (Oral Tumor Volume  Tumor Volume o Tumor Weight
Inhibition (%)
Gavage, BID) (mm?3) £ SEM (mm?) £ SEM (g) * SEM
Vehicle (0.5%
155+ 12 1250 + 110 - 1.28 +0.15
Methylcellulose)
THS-044 (30
158 £ 14 185+ 25 85.2 0.21 £ 0.04
mg/kg)

Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) =
[1- (Tf-Ti)/ (Cf- Ci)] x 100, where T and C are the mean tumor volumes of the treated and
control groups, and f and i are the final and initial time points, respectively.

Conclusion

The provided protocol offers a robust framework for the preclinical in vivo evaluation of THS-
044. Based on the mechanism of action and data from analogous HIF-2a inhibitors, THS-044 is
expected to demonstrate significant anti-tumor efficacy in VHL-deficient cancer models, such
as ccRCC. Researchers should optimize dosing and treatment schedules based on preliminary
tolerability and efficacy studies. The analysis of pharmacodynamic markers in tumor tissue is
highly recommended to correlate the observed anti-tumor effects with on-target activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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